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Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

Cat. No.: B1510314

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Acetyl-
2-nitrobenzonitrile, a key intermediate in various synthetic pathways. Designed for
researchers, scientists, and professionals in drug development, this document offers a detailed
interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. The insights provided herein are grounded in established spectroscopic principles
and data from analogous structures, ensuring a robust and reliable characterization of the
target molecule.

Introduction

5-Acetyl-2-nitrobenzonitrile, with the molecular formula CsHeN203 and a molecular weight of
190.16 g/mol , is a substituted aromatic compound of significant interest in medicinal chemistry
and materials science.[1] Its unique trifunctional substitution pattern, comprising a cyano group,
a nitro group, and an acetyl group on a benzene ring, imparts distinct chemical reactivity and
makes it a versatile building block. Accurate structural elucidation and purity assessment are
paramount for its effective utilization. This guide details the expected spectroscopic signature of
5-Acetyl-2-nitrobenzonitrile, providing a foundational reference for its identification and
characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 5-Acetyl-2-nitrobenzonitrile
are numbered as depicted in the following diagram. This numbering scheme will be used
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consistently throughout the guide to assign specific spectroscopic signals to their
corresponding atoms.

Figure 1: Molecular Structure of 5-Acetyl-2-nitrobenzonitrile with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of 5-Acetyl-2-nitrobenzonitrile are detailed

below.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons
and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro, cyano,
and acetyl groups significantly influences the chemical shifts of the aromatic protons, causing
them to appear in the downfield region.

Table 1: Predicted *H NMR Spectral Data for 5-Acetyl-2-nitrobenzonitrile

Predicted Chemical

Proton . Multiplicity Integration
Shift (ppm)

H-3 ~8.20 d 1H

H-4 ~8.45 dd 1H

H-6 ~8.05 d 1H

-COCHs (H-9) ~2.70 s 3H

Interpretation:

e Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are expected to be in the
downfield region of the spectrum due to the deshielding effects of the electron-withdrawing
substituents. H-4 is anticipated to have the highest chemical shift due to its position between
two electron-withdrawing groups (acetyl and nitro). It will likely appear as a doublet of
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doublets (dd) due to coupling with both H-3 and H-6. H-3 and H-6 are expected to appear as
doublets (d).

o Acetyl Protons (H-9): The three protons of the methyl group in the acetyl function are
magnetically equivalent and are not coupled to any other protons. Therefore, they are
expected to appear as a sharp singlet at approximately 2.70 ppm.

3C NMR Spectroscopy

The proton-decoupled **C NMR spectrum will provide information on the number of unique
carbon atoms and their chemical environments. The presence of electron-withdrawing groups
will cause a downfield shift for the attached and ortho/para carbons.

Table 2: Predicted 13C NMR Spectral Data for 5-Acetyl-2-nitrobenzonitrile

Carbon Predicted Chemical Shift (ppm)
C-1 ~115

C-2 ~150

C-3 ~128

C-4 ~135

C-5 ~140

C-6 ~132

-CN (C-7) ~118

-C=0 (C-8) ~195

-COCHs (C-9) ~27

Interpretation:

e Carbonyl Carbon (C-8): The carbonyl carbon of the acetyl group is expected to have the
most downfield chemical shift, typically in the range of 190-200 ppm.
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e Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the range of 115-150
ppm. The carbon bearing the nitro group (C-2) and the carbon bearing the acetyl group (C-5)
are expected to be the most deshielded among the ring carbons. The carbon attached to the
cyano group (C-1) will also be downfield.

 Nitrile Carbon (C-7): The carbon of the cyano group typically appears in the range of 115-
125 ppm.

o Methyl Carbon (C-9): The methyl carbon of the acetyl group will be the most upfield signal,
appearing around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
IR spectrum of 5-Acetyl-2-nitrobenzonitrile is predicted to show characteristic absorption
bands for the nitrile, nitro, and carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for 5-Acetyl-2-nitrobenzonitrile

. Predicted Absorption .
Functional Group - ( 1 Intensity
ange (cm~

C=N (Nitrile) 2220 - 2240 Sharp, Medium
C=0 (Ketone) 1690 - 1710 Strong, Sharp
NO:2 (Nitro, Asymmetric) 1520 - 1560 Strong

NO2z (Nitro, Symmetric) 1340 - 1370 Strong

C-H (Aromatic) 3000 - 3100 Medium to Weak
C-H (Aliphatic) 2850 - 3000 Weak

C=C (Aromatic) 1450 - 1600 Medium to Weak

Interpretation:

« Nitrile (C=N) Stretch: A sharp absorption of medium intensity is expected in the region of
2220-2240 cm~1, which is characteristic of a nitrile group.
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e Carbonyl (C=0) Stretch: A strong, sharp peak between 1690 and 1710 cm~1 is indicative of

the carbonyl group of the ketone.

 Nitro (NO2) Stretches: The nitro group will exhibit two strong absorption bands: an
asymmetric stretching vibration between 1520-1560 cm~! and a symmetric stretching

vibration between 1340-1370 cm™1.

o Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear

above 3000 cm~1, while the aliphatic C-H stretches of the methyl group will be observed

below 3000 cm™1,

o Aromatic C=C Stretches: The presence of the benzene ring will give rise to several medium

to weak absorptions in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for 5-Acetyl-2-nitrobenzonitrile

m/z Interpretation
190 Molecular ion (M+)
175 [M - CH3]*
148 [M - NO2J*
147 [M - COCHs]*
121 [M - COCHs - CNJ*
102 [C7HaN]*
43 [CHsCOJ*
Interpretation:
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Molecular lon Peak: The mass spectrum is expected to show a prominent molecular ion
peak (M*) at an m/z of 190, corresponding to the molecular weight of 5-Acetyl-2-
nitrobenzonitrile.

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of stable
neutral molecules or radicals. Key predicted fragments include:

[¢]

Loss of a methyl radical (-CHs) from the acetyl group to give a fragment at m/z 175.

[e]

Loss of the nitro group (-NO2) to yield a fragment at m/z 148.

o

Loss of the acetyl group (-COCHs) resulting in a fragment at m/z 147.

[¢]

A fragment corresponding to the acetyl cation ([CH3sCQ]*) at m/z 43 is also expected to be
a significant peak.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Specific parameters should be optimized for the instrument and sample in use.

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve approximately 5-10 mg of 5-Acetyl-2-nitrobenzonitrile in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: For tH NMR, acquire the spectrum using a standard pulse sequence. For
13C NMR, use a proton-decoupled pulse sequence.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts are typically
referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)
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Sample Preparation: Place a small amount of the solid sample directly on the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm~1, by co-
adding multiple scans to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Program the oven
temperature to ensure good separation and peak shape.

MS Conditions: Use Electron lonization (El) at 70 eV. Scan a mass range that includes the
expected molecular ion and fragment ions (e.g., m/z 40-250).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 5-Acetyl-2-nitrobenzonitrile.
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Figure 2: General workflow for the spectroscopic analysis of 5-Acetyl-2-nitrobenzonitrile.

Conclusion

This technical guide provides a detailed and predictive overview of the NMR, IR, and Mass

Spectrometry data for 5-Acetyl-2-nitrobenzonitrile. The presented analysis, based on

fundamental spectroscopic principles and data from analogous compounds, offers a robust

framework for the identification and structural confirmation of this important chemical

intermediate. The combination of these spectroscopic techniques provides a comprehensive

and unambiguous characterization, which is essential for its application in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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